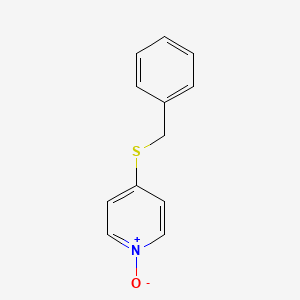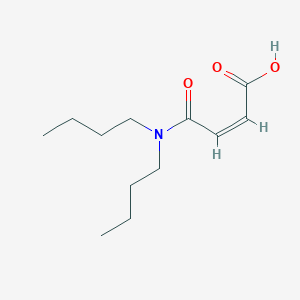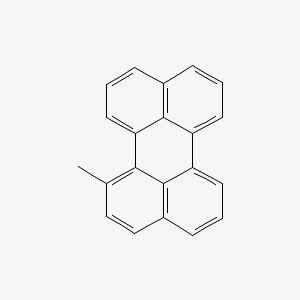
1-Methylperylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methylperylene is a derivative of perylene, a polycyclic aromatic hydrocarbon. It is characterized by the addition of a methyl group at the 1-position of the perylene molecule. This modification alters its chemical and physical properties, making it a subject of interest in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions: 1-Methylperylene can be synthesized through several methods. One common approach involves the methylation of perylene using methyl iodide in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound often involves large-scale methylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
化学反应分析
Types of Reactions: 1-Methylperylene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form perylenequinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the perylene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions often employ aluminum chloride as a catalyst.
Major Products:
Oxidation: Perylenequinone derivatives.
Reduction: Dihydroperylene derivatives.
Substitution: Various substituted perylene derivatives depending on the reagents used.
科学研究应用
1-Methylperylene has a wide range of applications in scientific research:
Chemistry: It is used as a probe molecule in studies of solvent-solute interactions and molecular dynamics.
Biology: Its fluorescent properties make it useful in imaging and tracking biological molecules.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the production of organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 1-Methylperylene involves its interaction with various molecular targets. Its fluorescent properties are due to the delocalized π-electrons in the perylene ring system. These electrons can be excited by light, leading to fluorescence. In biological systems, it can interact with cellular components, making it useful for imaging applications .
相似化合物的比较
Perylene: The parent compound, lacking the methyl group at the 1-position.
1,2-Dimethylperylene: Another derivative with two methyl groups.
Perylenequinone: An oxidized derivative of perylene.
Uniqueness: 1-Methylperylene is unique due to its specific substitution pattern, which alters its electronic properties and reactivity compared to other perylene derivatives. This makes it particularly useful in applications requiring specific fluorescence characteristics and reactivity .
属性
CAS 编号 |
10350-33-1 |
|---|---|
分子式 |
C21H14 |
分子量 |
266.3 g/mol |
IUPAC 名称 |
1-methylperylene |
InChI |
InChI=1S/C21H14/c1-13-11-12-15-7-3-9-17-16-8-2-5-14-6-4-10-18(20(14)16)19(13)21(15)17/h2-12H,1H3 |
InChI 键 |
QRURZXSWSCYVBN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C3=CC=CC4=C3C(=CC=C4)C5=CC=CC(=C52)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


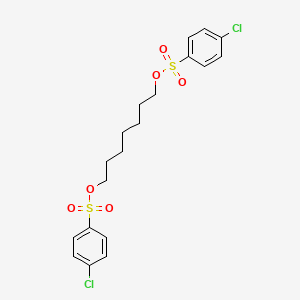
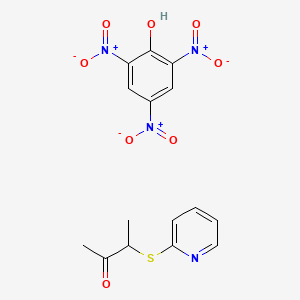
![6-[4-(Dihydroxyarsanyl)phenyl]hexanoic acid](/img/structure/B14736016.png)
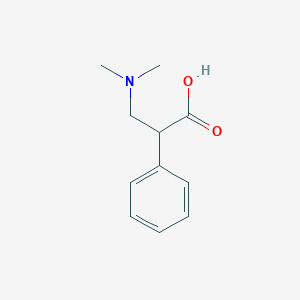
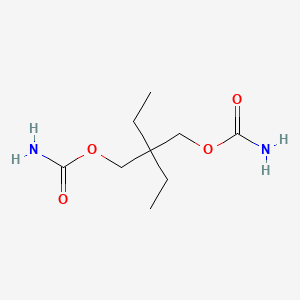
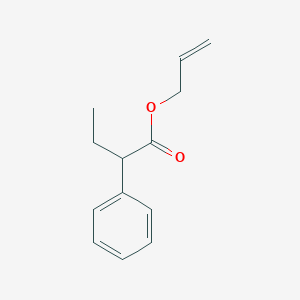
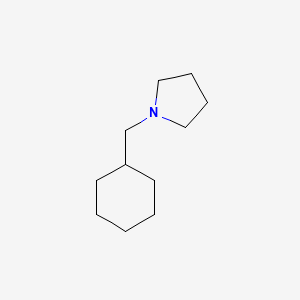

![{4-[4-(4-Hydroxyphenyl)hexan-3-yl]phenoxy}acetic acid](/img/structure/B14736044.png)
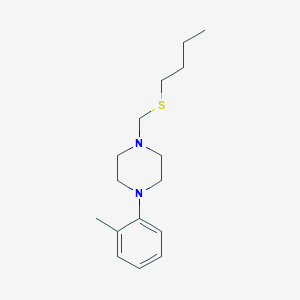
![3-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14736060.png)
